Ethynyl Estradiol 3-Dansyl Chloride

Description

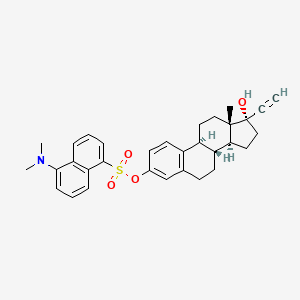

Structure

3D Structure

Properties

Molecular Formula |

C32H35NO4S |

|---|---|

Molecular Weight |

529.7 g/mol |

IUPAC Name |

[(8R,9S,13S,14S,17S)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] 5-(dimethylamino)naphthalene-1-sulfonate |

InChI |

InChI=1S/C32H35NO4S/c1-5-32(34)19-17-28-25-14-12-21-20-22(13-15-23(21)24(25)16-18-31(28,32)2)37-38(35,36)30-11-7-8-26-27(30)9-6-10-29(26)33(3)4/h1,6-11,13,15,20,24-25,28,34H,12,14,16-19H2,2-4H3/t24-,25-,28+,31+,32-/m1/s1 |

InChI Key |

UAJGFSUMBFWTHZ-UEBKYDDZSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)C5=CC=CC6=C5C=CC=C6N(C)C |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)C5=CC=CC6=C5C=CC=C6N(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Aspects of Derivatization

Synthesis Routes to Ethynyl (B1212043) Estradiol (B170435) Precursors for Conjugation

The synthesis of ethynyl estradiol, the precursor for derivatization, can be achieved through several routes. One common method involves the reaction of estrone (B1671321) with potassium acetylide. google.com This process typically includes two main steps: the preparation of potassium acetylide from potassium hydroxide (B78521) and acetylene (B1199291) gas, followed by the reaction of estrone with the formed potassium acetylide to yield ethynyl estradiol. google.com Alternative synthetic pathways have also been explored, such as a multi-step synthesis starting from readily available precursors to produce not only ethynyl estradiol but also its structural analogues. nih.gov The protection of the phenolic hydroxyl group of estradiol, for instance with an acetyl group, is a common strategy to direct the ethynylation to the 17-position. dtic.mil

Chemical Derivatization Methodologies for Ethynyl Estradiol 3-Dansyl Chloride Formation

The derivatization of ethynyl estradiol with dansyl chloride is a key step that introduces a dansyl group at the C3 phenolic hydroxyl position. This chemical modification significantly enhances the ionization efficiency of the molecule, making it more amenable to sensitive analytical techniques like mass spectrometry. researchgate.netresearchgate.netnih.gov The reaction involves the nucleophilic attack of the phenoxide ion of ethynyl estradiol on the sulfonyl chloride of dansyl chloride. nih.gov

The efficiency of the dansylation reaction is highly dependent on several key parameters.

pH: The reaction is typically carried out under basic conditions to facilitate the deprotonation of the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion. unomaha.edulew.ro Studies have shown that the dansylation reaction can proceed effectively at pH values ranging from 9.6 to 11.0. unomaha.eduresearchgate.net A common reagent used to maintain this alkaline environment is sodium bicarbonate. nih.gov

Temperature: The reaction temperature can influence the rate of derivatization. While some procedures are performed at room temperature, others may require heating to ensure complete reaction. dtic.milnih.gov For instance, the dansylation of some alcohols is carried out at 65°C for one hour. nih.gov

Stoichiometry of Dansyl Chloride: The molar ratio of dansyl chloride to ethynyl estradiol is a critical factor. An excess of dansyl chloride is often used to drive the reaction to completion. nih.gov However, the optimal stoichiometry needs to be carefully determined to maximize the yield of the desired product and minimize the formation of by-products.

A typical derivatization procedure involves dissolving the residue of an extracted sample in a solution of sodium bicarbonate and then adding a solution of dansyl chloride in a suitable solvent like acetonitrile. nih.gov

The derivatization of ethynyl estradiol with dansyl chloride proceeds through a nucleophilic substitution reaction. nih.gov The mechanism involves the following key steps:

Deprotonation: In a basic medium, the phenolic hydroxyl group at the C3 position of ethynyl estradiol loses a proton to form a phenoxide ion. This deprotonation significantly increases the nucleophilicity of the oxygen atom. lew.ro

Nucleophilic Attack: The highly nucleophilic phenoxide ion then attacks the electrophilic sulfur atom of the sulfonyl chloride group in dansyl chloride. nih.govlew.ro

Chloride Ion Departure: This attack leads to the formation of a sulfonate ester bond and the departure of a chloride ion as the leaving group, resulting in the formation of this compound. lew.ro

This reaction is highly selective for phenolic hydroxyl groups and primary and secondary amines. researchgate.netnih.gov

Methodologies for Purification and Isolation of this compound

Following the derivatization reaction, the desired product, this compound, needs to be purified from the reaction mixture, which may contain unreacted starting materials, excess dansyl chloride, and by-products. Common purification techniques include:

Liquid-Liquid Extraction (LLE): This technique is widely used to separate the derivatized product from the aqueous reaction medium. nih.gov Solvents like methyl t-butyl ether and hexane (B92381) are often employed. nih.gov

Solid-Phase Extraction (SPE): SPE provides a more efficient and selective purification method. thermofisher.com Different sorbents can be used depending on the properties of the analyte and impurities. For instance, a mixed-mode cation exchange chemistry has been found to be effective for cleaning up samples containing ethynyl estradiol. thermofisher.com Silica cartridges can also be used for purification after dansylation. researchgate.net

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a powerful tool for both purification and analysis. sigmaaldrich.com A C18 column is commonly used for the separation of the dansylated derivative. nih.govlcms.cz

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Confirmation of Conjugation

The definitive confirmation of the structure of this compound and the success of the conjugation reaction are achieved through a combination of advanced analytical techniques.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of the derivatized compound. nih.govnih.gov The dansyl group, with its readily ionizable tertiary amine, significantly enhances the signal in electrospray ionization (ESI) mass spectrometry. researchgate.netnih.gov In positive ion mode, the derivatized molecule typically shows an intense protonated molecular ion [M+H]+. nih.govnih.gov For this compound, this corresponds to an m/z of approximately 530.2. nih.govlcms.cz Collision-induced dissociation (CID) of this parent ion generates a characteristic product ion at m/z 171, which corresponds to the protonated 5-(dimethylamino)naphthalene moiety, providing a highly specific marker for the dansyl group. nih.govlcms.cz

While mass spectrometry provides crucial information about the molecular weight and fragmentation of the molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of this compound.

¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The successful conjugation at the C3 phenolic hydroxyl group would be confirmed by the disappearance of the phenolic proton signal and significant shifts in the signals of the aromatic protons of the A-ring of the steroid. Furthermore, new signals corresponding to the protons and carbons of the dansyl group would appear in the spectra. For instance, the characteristic signals of the dimethylamino group and the naphthalene (B1677914) ring system would be observable. nih.gov Detailed 2D NMR experiments, such as COSY, HSQC, and HMBC, would allow for the complete assignment of all proton and carbon signals, unequivocally confirming the structure of this compound.

High-Resolution Mass Spectrometry for Molecular Confirmation and Purity Assessment

High-resolution mass spectrometry (HRMS) is a critical tool for the unequivocal identification and purity assessment of this compound. The derivatization is specifically performed to leverage the capabilities of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). thermofisher.com

In positive ion electrospray ionization mode, the derivatized molecule readily forms an intense protonated molecular ion [M+H]⁺. This precursor ion is consistently observed at a mass-to-charge ratio (m/z) of approximately 530.2. nih.govlcms.cz For instance, studies have reported this ion at m/z 530, 530.1, or 530.16, depending on the resolution and calibration of the mass spectrometer used. nih.govresearchgate.netresearchgate.net

A key feature for both confirmation and quantification is the specific fragmentation pattern of this precursor ion upon collision-induced dissociation (CID). The most prominent and characteristic product ion is observed at m/z 171. nih.govlcms.czresearchgate.net This fragment corresponds to the stable, protonated 5-(dimethylamino)naphthalene moiety, which is the dansyl group itself. nih.govlcms.cz The high specificity of the transition from m/z 530 to m/z 171 allows for highly sensitive and selective detection using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes in triple quadrupole mass spectrometers. nih.govresearchgate.net This transition is a robust indicator of the presence of the dansyl-derivatized ethinyl estradiol, as background signals from biological matrices are typically absent for this specific fragmentation. nih.gov

| Parameter | Observed Value (m/z) | Description |

| Precursor Ion [M+H]⁺ | ~ 530.2 | The protonated molecular ion of this compound. |

| Major Product Ion | ~ 171.1 | The characteristic fragment corresponding to the protonated dansyl moiety. |

| MS/MS Transition | 530.2 → 171.1 | The specific transition used for high-sensitivity quantification (SRM/MRM). |

Table 1: Key mass spectrometric data for the analysis of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

While mass spectrometry is the primary analytical technique for this derivative, IR and UV-Vis spectroscopy provide complementary information regarding its structural features.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by the appearance of new bands and the disappearance of a key band from the parent compound.

Disappearance of Phenolic O-H: The broad absorption band corresponding to the phenolic O-H stretch in ethinyl estradiol (typically around 3200-3600 cm⁻¹) is absent in the derivative, confirming the formation of the sulfonate ester.

Sulfonate Group (S=O): Strong absorption bands appear, which are characteristic of the S=O stretching vibrations of the sulfonate ester group, typically found in the regions of 1350-1370 cm⁻¹ (asymmetric stretch) and 1160-1180 cm⁻¹ (symmetric stretch).

Alkyne Group (C≡C-H): The sharp, weak absorption band for the terminal alkyne C≡C-H stretch from the ethynyl group at position 17 is retained, expected around 3300 cm⁻¹.

Aromatic Rings: Multiple bands corresponding to C-H and C=C stretching and bending vibrations of the aromatic rings in both the steroidal backbone and the naphthalene system are present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The derivatization significantly alters the UV-Vis absorption profile. Ethinyl estradiol itself has a characteristic absorption maximum around 281 nm. nih.gov The attachment of the dansyl group, a potent chromophore, introduces a new, strong absorption band at a longer wavelength. The dansyl chromophore, due to its extended conjugated naphthalene system, typically exhibits a strong absorbance maximum in the range of 330-350 nm. This bathochromic shift (shift to longer wavelength) and hyperchromic effect (increased absorbance) are definitive indicators of successful derivatization and are also fundamental to the fluorescent properties of the dansyl group, which can be used for fluorimetric detection.

| Spectroscopic Technique | Key Feature | Expected Wavenumber/Wavelength | Significance |

| IR | S=O Asymmetric Stretch | 1350-1370 cm⁻¹ | Confirms presence of sulfonate ester. |

| IR | S=O Symmetric Stretch | 1160-1180 cm⁻¹ | Confirms presence of sulfonate ester. |

| IR | Alkyne C≡C-H Stretch | ~3300 cm⁻¹ | Confirms retention of the ethynyl group. |

| UV-Vis | Dansyl Chromophore Abs. | ~330-350 nm | Confirms presence of the dansyl group. |

Table 2: Expected spectroscopic characteristics of this compound.

Advanced Spectroscopic and Analytical Applications As a Chemical Probe

Implementation in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Detection Sensitivity

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a gold standard for the quantification of steroid hormones. However, native estrogens like ethinyl estradiol (B170435) often exhibit poor ionization efficiency. Derivatization with dansyl chloride addresses this limitation by introducing a 5-(dimethylamino)naphthalene-1-sulfonyl moiety to the phenolic 3-hydroxyl group of ethinyl estradiol. nih.govresearchgate.net This process adds a basic secondary nitrogen atom to the molecule, which is readily protonated, making the derivative highly responsive to positive mode electrospray ionization (ESI) and dramatically increasing detection sensitivity. nih.govnih.govnih.gov This enhanced sensitivity is crucial for quantifying the trace levels of ethinyl estradiol found in biological and environmental samples. nih.govnih.gov

To maximize the signal intensity of Ethynyl (B1212043) Estradiol 3-Dansyl Chloride, careful optimization of ESI source parameters is essential. The derivatized analyte is analyzed in positive ion mode (ESI+), leveraging the high proton affinity of the dansyl group. nih.govkoreascience.kr The derivatization reaction itself is a critical preceding step, with conditions such as temperature, reaction time, and reagent concentration being optimized to ensure complete and reproducible formation of the derivative. nih.govgoogle.comcapes.gov.brnih.gov Typical reaction conditions involve incubating the sample with dansyl chloride in an alkaline buffer (pH ~10.5) at elevated temperatures (e.g., 60°C) for a short period. nih.govgoogle.comcapes.gov.br

Once the derivative is formed and introduced into the mass spectrometer, several ESI parameters are fine-tuned for maximum response. While optimal values are instrument-dependent, published methods provide a general framework for these parameters.

| Parameter | Typical Value/Setting | Source |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govkoreascience.kr |

| Ion Spray Voltage | 4500 - 5500 V | nih.govmdpi.com |

| Temperature (Heater/Source) | 50 - 700 °C | nih.govmdpi.com |

| Sheath Gas Pressure | 40.0 psi | nih.govmdpi.com |

| Nebulizer Gas Pressure | 60.0 psi | nih.gov |

| Collision Gas | Medium (e.g., Nitrogen) | nih.gov |

In tandem mass spectrometry, the derivatized molecule undergoes collision-induced dissociation (CID) to produce characteristic fragment ions. The protonated molecular ion [M+H]+ of Ethynyl Estradiol 3-Dansyl Chloride appears at a mass-to-charge ratio (m/z) of 530. nih.govnih.govkoreascience.kr Upon CID, this precursor ion fragments in a predictable manner.

The most significant and widely utilized fragmentation pathway involves the cleavage of the bond between the sulfonyl group and the phenolic oxygen of the steroid. This results in the formation of a highly stable and abundant product ion at m/z 171. nih.govnih.govkoreascience.kr This ion corresponds to the protonated 5-(dimethylamino)naphthalene moiety, which is the core structure of the dansyl group. nih.govnih.gov The high intensity and specificity of this fragment make it ideal for quantitative analysis, as it provides a clean signal with minimal background interference from plasma matrices. nih.govnih.gov Other diagnostic fragment ions for dansyl derivatives, such as m/z 234, have also been noted in fragmentation studies. mdpi.com

| Ion Type | m/z | Description | Source |

|---|---|---|---|

| Precursor Ion [M+H]⁺ | 530 | Protonated molecule of this compound | nih.govnih.govkoreascience.kr |

| Major Product Ion | 171 | Protonated 5-(dimethylamino)naphthalene moiety (dansyl group) | nih.govnih.govnih.govkoreascience.kr |

| Other Dansyl Fragment | 234 | A common daughter ion from dansyl derivatives | mdpi.com |

Selected Reaction Monitoring (SRM) and its extension, Multiple Reaction Monitoring (MRM), are targeted mass spectrometry techniques that offer exceptional sensitivity and specificity for quantification. bmbreports.org These methods work by isolating a specific precursor ion and then detecting one or more of its unique product ions.

For the quantitative analysis of ethinyl estradiol, the SRM/MRM transition from the protonated dansylated precursor ion (m/z 530) to the characteristic dansyl product ion (m/z 171) is monitored. nih.govkoreascience.krgoogle.com The specificity of this 530 → 171 transition is remarkably high, allowing for the development of methods with very low limits of quantitation, often in the low picogram per milliliter (pg/mL) range, from small sample volumes. nih.govkoreascience.kr The optimization of parameters like collision energy is crucial for maximizing the signal from this transition. koreascience.kr

| Parameter | Setting | Analyte | Source |

|---|---|---|---|

| Precursor Ion (Q1) | 530.16 m/z | This compound | koreascience.kr |

| Product Ion (Q3) | 171.08 m/z | This compound | koreascience.kr |

| Dwell Time | 200 ms | This compound | koreascience.kr |

| Cone Voltage | 56 V | This compound | koreascience.kr |

| Collision Energy | 38 V | This compound | koreascience.kr |

Effective chromatographic separation is critical to resolve the derivatized analyte from excess derivatization reagent, by-products, and other matrix components prior to mass spectrometric detection. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common techniques employed for the separation of dansylated steroids. nih.govkoreascience.kr

Octadecylsilane (C18) columns are frequently used as the stationary phase, providing robust separation of the relatively nonpolar derivatives. nih.govkoreascience.krgoogle.com Phenyl-hexyl stationary phases have also demonstrated excellent selectivity for separating dansylated estrogen isomers. capes.gov.br The mobile phase typically consists of a gradient mixture of an organic solvent (acetonitrile and/or methanol) and an aqueous component, often containing an acidic modifier like formic acid to promote protonation and enhance peak shape. koreascience.krnih.govmdpi.com The use of UHPLC systems with sub-2 µm particle columns allows for rapid analysis times, often under 5 minutes, without compromising separation efficiency. koreascience.kr

| Parameter | Condition | Source |

|---|---|---|

| Technique | UPLC or HPLC | koreascience.kr |

| Stationary Phase | C18 or Phenyl-Hexyl | koreascience.krcapes.gov.br |

| Column Dimensions | e.g., 2.1 x 50 mm | koreascience.kr |

| Particle Size | e.g., 1.7 µm, 1.8 µm | koreascience.kr |

| Mobile Phase A | Water with 0.1% Formic Acid or 2 mM Ammonium Acetate (B1210297) | koreascience.krgoogle.com |

| Mobile Phase B | Acetonitrile or Methanol | koreascience.krgoogle.com |

| Elution Mode | Gradient | nih.govkoreascience.kr |

| Flow Rate | 0.3 - 1.0 mL/min | koreascience.kr |

Fluorescence-Based Analytical Techniques

The dansyl moiety is inherently fluorescent, a property that has been historically exploited for the detection of various compounds. nih.gov The reaction of dansyl chloride with the phenolic group of ethinyl estradiol yields a fluorescent derivative, enabling its determination through fluorometric methods. nih.gov This fluorescence provides an alternative detection strategy to mass spectrometry.

Fluorescence polarization (FP) is a powerful, homogeneous technique used to study molecular interactions, such as those between a ligand and a receptor. koreascience.kr The principle of a competitive FP assay involves a fluorescently labeled ligand (tracer) and an unlabeled test ligand competing for a limited number of receptor binding sites. When the small, fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the large receptor protein, its rotation slows dramatically, leading to a high polarization value. Unlabeled ligands displace the tracer from the receptor, causing a decrease in polarization that can be measured to determine the binding affinity of the test compound. nih.govnih.gov

FP assays have been successfully developed for studying ligand binding to the estrogen receptor (ER). nih.govnih.gov In these assays, fluorescent probes such as fluorescein-labeled estradiol or the naturally fluorescent compound coumestrol (B1669458) have been employed as tracers to investigate the binding of various compounds to the ER. nih.govnih.gov

While this compound is a fluorescent molecule, its application has been predominantly as a derivatizing agent to enhance sensitivity in LC-MS/MS analysis. nih.gov The existing literature on FP assays for the estrogen receptor primarily describes the use of other specifically designed fluorescent probes. nih.govnih.gov Therefore, although the dansyl derivative of ethinyl estradiol possesses the necessary fluorescent properties, its specific use as a tracer in FP-based ligand-receptor interaction studies is not widely documented in comparison to its established role in mass spectrometry.

Steady-State and Time-Resolved Fluorescence Spectroscopy

The derivatization of ethinyl estradiol with dansyl chloride creates a molecule with favorable spectroscopic properties for analysis. nih.govresearchgate.net The dansyl group, when attached to the phenolic hydroxyl group of ethinyl estradiol, introduces a secondary amine that is readily ionizable. nih.govresearchgate.net This structural modification significantly enhances its response in techniques like electrospray ionization mass spectrometry. nih.gov

Steady-state fluorescence spectroscopy can be employed to determine the fluorescence intensity of this compound at various concentrations, establishing a basis for quantitative analysis. nih.gov Time-resolved fluorescence spectroscopy provides deeper insights into the probe's behavior in its environment. nih.gov Studies on other dansylated compounds have shown that the fluorescence spectrum can exhibit time-dependence, with shifts in the emission wavelength over nanosecond timescales. nih.gov This phenomenon, often attributed to solvent reorientation around the excited-state dipole of the dansyl group, can provide information about the microenvironment of the probe. nih.gov

Fluorescence Quantum Yield and Lifetime Measurements for Probe Characterization

Characterizing the fluorescence quantum yield and lifetime of this compound is crucial for its application as a chemical probe. The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter probe, leading to enhanced sensitivity in analytical methods.

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is sensitive to the probe's local environment and can be affected by factors such as solvent polarity and the presence of quenching agents. Time-resolved fluorescence measurements can be used to determine the fluorescence lifetime and can help in distinguishing the probe's signal from background fluorescence or in studying its binding interactions. nih.gov While specific data on the quantum yield and lifetime of this compound is not extensively reported in the provided context, these are fundamental parameters that would be determined during the development and characterization of this fluorescent probe for any specific application.

Method Development and Validation in Complex Research Matrices

The use of this compound as a derivatizing agent is particularly advantageous for the analysis of ethinyl estradiol in complex biological and environmental samples, where the target analyte is often present at very low concentrations.

Sample Preparation Strategies for Derivatization (e.g., liquid-liquid extraction, solid-phase extraction)

Effective sample preparation is a critical step to isolate ethinyl estradiol from the matrix and remove interfering substances before derivatization. Common strategies include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE) has been successfully used to extract ethinyl estradiol and its derivatives from various matrices. researchgate.netthermofisher.com In this technique, the sample is mixed with an immiscible organic solvent in which the analyte has a high affinity. Solvents like methyl tert-butyl ether (MTBE) and ethyl acetate have been employed for the extraction of estrogens from biological fluids. thermofisher.comresearchgate.netnih.gov For instance, a method for analyzing ethinyl estradiol in human plasma involved extraction with MTBE, followed by derivatization with dansyl chloride, and then a back-extraction into hexane (B92381). nih.gov Another approach utilized protein precipitation followed by LLE for the simultaneous determination of ethinyl estradiol and levonorgestrel (B1675169) in human plasma. nih.gov

Solid-Phase Extraction (SPE) is another widely used technique that offers cleaner extracts compared to LLE. thermofisher.com It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. Different types of SPE cartridges are available, and the choice depends on the properties of the analyte and the matrix. For example, a method for determining ethinyl estradiol in human plasma used a mixed-mode cation exchange SPE device both for initial extraction and for post-derivatization clean-up to remove excess derivatizing reagent. thermofisher.com SPE has also been employed for the pretreatment of water samples before the analysis of estrogens and their metabolites. nih.gov In some cases, a combination of techniques is used, such as protein precipitation followed by SPE. nih.gov

Assessment of Matrix Effects in Derivatization-Enhanced Methods

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in mass spectrometry-based analysis. researchgate.net These effects can lead to either suppression or enhancement of the analyte signal, affecting the accuracy and precision of the method. nih.gov

The derivatization of ethinyl estradiol with dansyl chloride can help mitigate matrix effects by shifting the analyte's retention time and improving its ionization efficiency. nih.gov However, it is still crucial to assess and minimize these effects during method development. One common approach is to compare the response of the analyte in a post-extraction spiked sample (analyte added to the extract of a blank matrix) to the response of the analyte in a pure solvent. nih.gov The use of a stable isotope-labeled internal standard, such as deuterated ethinyl estradiol (EE-d4), is highly recommended to compensate for matrix effects and improve the accuracy of quantification. nih.govnih.gov Studies have shown that with appropriate sample clean-up and the use of an internal standard, matrix effects from human plasma can be negligible in the analysis of dansylated ethinyl estradiol. nih.gov

Evaluation of Method Linearity, Precision, and Limits of Detection/Quantitation in Research Applications

The validation of an analytical method is essential to ensure its reliability for its intended purpose. Key validation parameters include linearity, precision, and the limits of detection (LOD) and quantitation (LOQ).

Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net For the analysis of dansylated ethinyl estradiol, excellent linearity has been demonstrated over wide concentration ranges in various matrices. For example, a method for analyzing ethinyl estradiol in rhesus monkey plasma showed a broad linear dynamic range from 0.005 to 20 ng/mL. nih.gov Another study reported a linear range of 5 to 200 pg/mL for derivatized ethinyl estradiol in human plasma, with a coefficient of determination (r²) of 0.997. thermofisher.com

Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (%CV). researchgate.net Validated methods for dansylated ethinyl estradiol have demonstrated high precision, with %CV values typically below 15%. For instance, a method for EE in rhesus monkey plasma reported a precision with a %CV of less than 7.5%. nih.gov

Limits of Detection (LOD) and Quantitation (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov The derivatization with dansyl chloride significantly enhances the sensitivity, allowing for very low LOD and LOQ values. A method for ethinyl estradiol in rhesus monkey plasma achieved a remarkable limit of detection of 0.2 fg/mL in spiked blank plasma and a lower limit of quantitation (LLOQ) of 5 pg/mL using a 50 µL plasma sample. nih.gov Other validated methods have reported LLOQs in the low picogram per milliliter range, such as 5 pg/mL and 2.5 pg/mL in human plasma. nih.govnih.govthermofisher.com

The following interactive table summarizes the performance characteristics of several validated analytical methods for ethinyl estradiol using dansyl chloride derivatization.

| Matrix | Extraction Method | Analytical Technique | Linearity Range | LLOQ | Reference |

| Rhesus Monkey Plasma | LLE | LC-MS/MS | 0.005 - 20 ng/mL | 5 pg/mL | nih.gov |

| Human Plasma | SPE | LC-MS/MS | 5 - 200 pg/mL | 5 pg/mL | thermofisher.com |

| Human Plasma | LLE | LC-MS/MS | 5 - 500 pg/mL | 5 pg/mL | nih.gov |

| Human Plasma | LLE | LC-MS/MS | 2.5 - 500 pg/mL | 2.5 pg/mL | nih.gov |

| Aquatic Samples | LLE | HPLC/ESI-MS/MS | 1 - 25 ng/L | 1 ng/L | researchgate.net |

Biochemical and Molecular Interaction Studies Utilizing Ethynyl Estradiol 3 Dansyl Chloride

Investigation of Estrogen Receptor Ligand-Binding Dynamics

The initial and most critical step in estrogen action is the binding of a ligand to its receptor. bmbreports.org The use of fluorescently tagged ligands like Ethynyl (B1212043) Estradiol (B170435) 3-Dansyl Chloride provides a powerful, non-radioactive method to study the dynamics of this interaction.

In vitro binding assays are fundamental for determining the affinity of a ligand for its receptor. Fluorescence-based assays offer a safer and often more straightforward alternative to traditional radioligand binding assays. Techniques such as fluorescence polarization (FP) are particularly well-suited for this purpose. In an FP assay, a small, fluorescently labeled ligand like Ethynyl Estradiol 3-Dansyl Chloride tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to the much larger estrogen receptor, its rotation slows significantly, leading to an increase in fluorescence polarization. This change in polarization can be measured to determine the binding affinity (Kd) and to screen for other compounds that compete for the same binding site. nih.gov

For example, a study using a fluorescein-labeled estradiol derivative in an FP-based assay demonstrated positive cooperative binding to the estrogen receptor. nih.gov This suggests that the binding of one ligand molecule to the receptor induces a conformational change that increases the receptor's affinity for a second ligand molecule. nih.gov The dissociation constant (Kd) and the Hill coefficient, which provides a measure of cooperativity, can be determined from such experiments. nih.gov While specific data for this compound is not detailed in the provided results, its structural similarity to other fluorescent estrogens suggests its utility in similar assays.

A competitive binding assay format can also be employed. In this setup, the fluorescent ligand and a non-labeled test compound compete for binding to the ER. The ability of the test compound to displace the fluorescent ligand is measured as a decrease in fluorescence polarization, allowing for the determination of the test compound's inhibitory concentration (IC50) and binding affinity (Ki). nih.gov

Table 1: Comparison of Binding Assay Techniques

| Assay Technique | Principle | Information Gained | Advantages |

| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescent ligand upon binding to a larger molecule. | Binding affinity (Kd), IC50 values for competitors. | Homogeneous (no-wash) format, rapid, non-radioactive. |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor fluorophore on the receptor and an acceptor fluorophore on the ligand. | Binding affinity, high sensitivity. | High signal-to-background ratio, reduced interference from autofluorescence. |

| Radioligand Binding Assay | Uses a radiolabeled ligand to quantify receptor binding. | Binding affinity (Kd), Bmax (total receptor number). | High sensitivity and specificity. |

Upon ligand binding, the estrogen receptor undergoes significant conformational changes that are crucial for its function. oup.comoup.com These changes dictate whether the ligand will act as an agonist (activating the receptor), an antagonist (blocking the receptor), or a selective estrogen receptor modulator (SERM) with mixed activity. oup.com Attaching a fluorophore like dansyl chloride directly to the estrogen ligand allows for the study of these conformational shifts. oup.com

Changes in the local environment of the fluorophore upon receptor binding can alter its fluorescence properties, such as emission wavelength and intensity. For instance, the binding of an agonist might induce a compact conformation in the receptor's ligand-binding domain (LBD), leading to a specific fluorescence signature. In contrast, an antagonist might induce a different, more extended conformation, resulting in a distinct change in the fluorophore's signal. oup.comresearchgate.net These spectroscopic signatures can be used to classify ligands based on the specific receptor conformations they stabilize. oup.com

A key step in the classical estrogen signaling pathway is the dimerization of the receptor upon ligand binding. bmbreports.orgnih.govbmbreports.org This can involve the formation of homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ), each of which can have different effects on gene expression. bmbreports.orgnih.govbmbreports.org Fluorescence-based techniques, particularly Fluorescence Resonance Energy Transfer (FRET), are powerful tools for studying these dimerization events in real-time and in living cells. bmbreports.orgnih.govresearchgate.net

In a FRET-based assay to study dimerization, two populations of estrogen receptors would be labeled with two different fluorophores, a donor and an acceptor. If a ligand such as this compound induces the receptors to dimerize, the donor and acceptor fluorophores are brought into close proximity (typically 1-10 nm). This allows for the non-radiative transfer of energy from the excited donor to the acceptor, resulting in a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence. The efficiency of FRET can be measured to quantify the extent of dimerization. researchgate.net

Probing Estrogen Response Element (ERE)-Mediated Transcriptional Activation in Cellular Models

The classical mechanism of estrogen action involves the binding of the ligand-activated ER dimer to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. bmbreports.orgnih.gov This interaction initiates the recruitment of co-activator proteins and the general transcription machinery, leading to gene expression. bmbreports.org Fluorescent ligands like this compound can be used in cellular models to study this process.

By treating cells with the fluorescent ligand, researchers can use techniques like chromatin immunoprecipitation (ChIP) followed by fluorescence detection or advanced microscopy techniques to visualize the recruitment of the ER to EREs. Furthermore, by using reporter gene assays where the expression of a fluorescent protein (like GFP) is placed under the control of an ERE-containing promoter, the transcriptional activity induced by the fluorescent ligand can be directly quantified. bmbreports.org

Application in Studying G-Protein-Coupled Estrogen Receptor (GPER) Signaling Pathways

In addition to the nuclear estrogen receptors ERα and ERβ, a G-protein-coupled estrogen receptor (GPER) has been identified that mediates rapid, non-genomic estrogen signaling from the cell membrane. nih.govnih.gov Upon estrogen binding, GPER can activate various downstream signaling cascades, including those involving kinases like MAPK and PI3K. nih.gov

Fluorescent ligands are instrumental in studying GPER signaling. Because GPER is a membrane receptor, a fluorescently labeled, membrane-impermeable estrogen analog could be used to specifically probe GPER-mediated events without activating the intracellular nuclear receptors. While this compound is likely to be membrane-permeable, its use in conjunction with specific inhibitors of nuclear receptor function could help to dissect the GPER-specific signaling pathways. FRET and other fluorescence techniques can also be used to study the interaction of GPER with other membrane proteins and signaling molecules upon ligand binding. bmbreports.orgresearchgate.net

Assessment of Interactions with Other Macromolecules (e.g., carrier proteins, enzymes)

In the bloodstream, estrogens are largely bound to carrier proteins such as sex hormone-binding globulin (SHBG) and albumin. The binding to these proteins affects the bioavailability of the hormone. The fluorescent properties of this compound can be exploited to study its binding to these carrier proteins using techniques like fluorescence polarization, similar to the receptor binding assays described earlier.

Furthermore, estrogens are metabolized by various enzymes, primarily the cytochrome P450 family. The interaction of this compound with these enzymes could potentially be monitored by changes in its fluorescence upon binding to the active site or during metabolic transformation. This could provide insights into the metabolism of this synthetic estrogen.

Investigation of Protein Derivatization and its Impact on Protein Structure and Dynamics

The derivatization of proteins with fluorescent labels is a powerful tool for investigating their structure and dynamics. Dansyl chloride, a common fluorescent reagent, has been utilized to probe protein architecture and conformational changes. mdpi.comnih.govbohrium.comciteab.com The mild labeling conditions, small size of the dansyl group, and rapid reaction make it a suitable probe for these studies. mdpi.comnih.govbohrium.comciteab.com

The impact of dansylation on protein structure, stability, and interactions can be assessed using techniques like native mass spectrometry and ion mobility mass spectrometry. mdpi.comnih.govbohrium.comciteab.com For instance, studies on model proteins such as myoglobin (B1173299) and alcohol dehydrogenase have demonstrated the utility of dansyl chloride as a covalent probe to investigate protein structure and dynamics under native conditions. mdpi.comnih.govbohrium.comciteab.com By labeling solvent-accessible lysine (B10760008) residues, researchers can identify protein-protein interaction sites, as unlabeled lysines are often located at the interface. mdpi.com Furthermore, this technique can be used to pinpoint ligand-binding sites where the presence of the dansyl label might obstruct binding. mdpi.com Conformational changes in a protein, induced by allosteric effectors that alter the number of exposed lysine residues, can also be monitored through dansylation. mdpi.com

The process of labeling involves dissolving dansyl chloride in an organic solvent and adding it to an aqueous solution containing the protein. mdpi.com However, dansyl chloride can hydrolyze in aqueous environments to form dansyl acid, which is fluorescent but not reactive for labeling. mdpi.com Therefore, optimizing the conditions for the labeling reaction is crucial for successful protein derivatization. mdpi.com

Utilization in Research on Endocrine Disrupting Chemicals (EDCs) and Environmental Estrogenicity

Ethynyl estradiol, a synthetic estrogen, is a significant endocrine-disrupting chemical (EDC) found in the environment. researchgate.netnih.gov The study of EDCs and their impact on environmental estrogenicity is a critical area of research. Fluorescently labeled estrogens, including derivatives of ethynyl estradiol, serve as valuable tools in these investigations. acs.orgnih.gov

Methodologies for Detection and Quantitation of Estrogens in Environmental Samples

The detection and quantification of estrogens in environmental samples are challenging due to their low concentrations and the complexity of the sample matrices. dphen1.commst.dk To overcome these challenges, sensitive analytical methods are required. One common approach is the use of high-performance liquid chromatography (HPLC) coupled with fluorescence detection after derivatization of the estrogens with a fluorescent tag. dphen1.com

Dansyl chloride is a frequently used derivatizing agent for estrogens, including ethynyl estradiol. nih.govnih.govnih.govresearchgate.netresearchgate.net The derivatization reaction introduces a fluorescent dansyl group onto the estrogen molecule, significantly enhancing its detectability. nih.govnih.govnih.govresearchgate.netresearchgate.net This pre-column derivatization allows for the sensitive quantification of estrogens in various matrices, including water and biological samples. dphen1.comnih.gov

The derivatization of ethynyl estradiol with dansyl chloride introduces a basic secondary nitrogen into the molecule, which is readily ionized in the acidic mobile phases commonly used in liquid chromatography. nih.govnih.govresearchgate.net This improved ionization enhances the sensitivity of detection, particularly when using mass spectrometry. nih.govnih.gov For example, a method involving dansyl derivatization followed by liquid chromatography/tandem mass spectrometry (LC/MS/MS) has been developed for the ultra-sensitive quantification of ethinyl estradiol in human plasma, achieving a lower limit of quantitation of 2.5 pg/mL. nih.gov The high sensitivity and specificity of these methods are crucial for assessing exposure to EDCs and understanding their environmental fate. nih.govresearchgate.net

Below is a table summarizing a study on the determination of various estrogens in human urine using HPLC with fluorescence detection after derivatization with p-nitrobenzoyl chloride, a similar derivatizing agent to dansyl chloride.

Determination of Estrogens in Human Urine by HPLC with Fluorescence Detection

| Estrogen | Detection Limit (μg/l) | Recovery (%) | Relative Standard Deviation (R.S.D.) (%) |

|---|---|---|---|

| 4-Nonylphenol | 2.9 | 85.5 - 99.9 | 1.29 - 4.52 |

| Bisphenol A | 2.7 | 85.5 - 99.9 | 1.29 - 4.52 |

| 17α-ethinylestradiol | 4.6 | 85.5 - 99.9 | 1.29 - 4.52 |

| 17α-estradiol | 4.6 | 85.5 - 99.9 | 1.29 - 4.52 |

| 17β-estradiol | 2.7 | 85.5 - 99.9 | 1.29 - 4.52 |

| Estriol | 8.3 | 85.5 - 99.9 | 1.29 - 4.52 |

This method demonstrates the feasibility of detecting and quantifying various environmental estrogens with high sensitivity and accuracy after fluorescent derivatization. dphen1.com

Study of Biological Transformation and Degradation Processes of Estrogens using Fluorescent Labels in Environmental Systems

Understanding the biological transformation and degradation of estrogens in the environment is crucial for assessing their persistence and potential impact. nerc.ac.uk Fluorescently labeled estrogens are instrumental in studying these processes. acs.orgacs.orgnih.gov They allow for near-real-time analysis of biodegradation, providing a more efficient approach than conventional methods. acs.orgacs.orgnih.gov

For example, BODIPY-labeled estrogens have been synthesized and used as surrogate substrates to study the biodegradation of estrogens by environmental bacteria. acs.orgacs.orgnih.gov These fluorescent probes enable the monitoring of uptake and transformation of estrogens by microorganisms. acs.org Studies have shown that the biological transformation of 17β-estradiol can be compared with and without the fluorescent tag, providing insights into how the label might affect the degradation process. acs.orgacs.orgnih.gov

Research has demonstrated that microorganisms in river water can transform 17β-estradiol (E2) into estrone (B1671321) (E1), which is then further degraded. nerc.ac.uk The degradation rates can vary depending on environmental conditions such as temperature and the microbial community present. nerc.ac.uk While 17β-estradiol is biodegradable, its synthetic derivative, ethinylestradiol (EE2), is much more resistant to biodegradation. nerc.ac.uk However, both compounds are susceptible to photodegradation. nerc.ac.uk

A study on the degradation of E2 and EE2 by Enterobacter sp. strain BHUBP7 revealed that the degradation of E2 was faster than that of EE2. nih.gov The degradation of both compounds proceeded through the formation of estrone, followed by further metabolic steps. nih.gov

The use of fluorescently labeled estrogens, such as this compound, provides a powerful approach to investigate the fate of these endocrine disruptors in the environment, from their detection and quantification to understanding their biological breakdown.

Comparative Analysis and Methodological Advancements

Comparison with Other Fluorescent Estrogen Derivatives and Labeling Strategies

The selection of a labeling strategy for estrogens is pivotal for achieving the desired sensitivity and specificity in bioanalytical assays. While various fluorescent derivatives and labeling agents exist, dansyl chloride derivatization of ethynyl (B1212043) estradiol (B170435) presents a unique set of advantages and considerations.

The primary advantage of converting ethynyl estradiol to its 3-dansyl chloride derivative lies in the significant enhancement of detection sensitivity, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications. nih.govresearchgate.net Ethynyl estradiol, in its underivatized form, exhibits poor ionization efficiency, making it challenging to detect at the low concentrations often present in biological samples. nih.govnih.gov

The process of dansylation introduces a dansyl group, which contains a basic secondary nitrogen atom, into the ethynyl estradiol molecule. researchgate.netnih.gov This chemical modification renders the molecule readily ionizable, especially in the acidic mobile phases commonly employed in high-performance liquid chromatography (HPLC). nih.gov The result is the formation of an intense protonated molecular ion ([M+H]⁺) during positive electrospray ionization (ESI), which dramatically improves the signal intensity. researchgate.netnih.gov

This enhanced ionization efficiency translates to substantially lower limits of detection (LOD) and quantification (LOQ). For instance, a highly sensitive method for quantifying ethynyl estradiol in rhesus monkey plasma was developed using dansyl chloride derivatization, achieving a remarkable limit of detection of 0.2 fg/mL. nih.gov Similarly, in human plasma, derivatization with dansyl chloride has enabled the quantification of ethynyl estradiol at levels as low as 5 pg/mL. nih.govthermofisher.com The sensitivity can be enhanced by up to three orders of magnitude following derivatization. nih.gov

The following table summarizes the reported limits of quantification for ethynyl estradiol after dansylation in various studies.

| Analytical Method | Matrix | Lower Limit of Quantification (LLOQ) | Reference |

| LC-MS/MS | Rhesus Monkey Plasma | 5 pg/mL | nih.gov |

| UPLC-MS/MS | Human Plasma | 5 pg/mL | nih.gov |

| LC-MS/MS | Human Plasma | 5 pg/mL | thermofisher.com |

| LC-MS/MS | Human Plasma | 0.993 pg/mL | lcms.cz |

This table is interactive. You can sort and filter the data by clicking on the column headers.

While dansyl derivatization offers significant gains in sensitivity, the selectivity and specificity of the reaction are critical considerations. Dansyl chloride is known to react with phenolic hydroxyl groups, as well as primary and secondary amines. nih.gov In the case of ethynyl estradiol, the derivatization occurs specifically at the phenolic hydroxyl group at the C3 position of the steroid's A-ring. nih.gov

This reaction is generally selective for phenolic steroids. nih.gov However, in complex biological matrices, other endogenous compounds containing reactive functional groups could potentially be derivatized, leading to possible interferences. eneuro.org

A key aspect of specificity in tandem mass spectrometry (MS/MS) is the fragmentation pattern of the derivatized molecule. The collision-induced dissociation (CID) of the protonated dansylated ethynyl estradiol molecular ion (m/z 530) characteristically yields a prominent product ion at m/z 171. researchgate.netnih.gov This fragment corresponds to the protonated 5-(dimethylamino)naphthalene moiety of the dansyl group. researchgate.netnih.gov While this transition is highly specific for dansylated compounds, a potential drawback is that the charge can be almost entirely retained by the dansyl fragment, leading to a lack of distinctive product ions originating from the steroid structure itself. eneuro.org This can be problematic in complex matrices where other dansylated compounds might be present. researchgate.net

Despite this, for the analysis of ethynyl estradiol, the selected reaction monitoring (SRM) transition of m/z 530 → 171 has been shown to be highly specific, with no significant background signals observed in blank plasma samples. nih.gov This indicates that with appropriate chromatographic separation, high specificity for ethynyl estradiol can be achieved.

Integration with Complementary Analytical Techniques

The utility of Ethynyl Estradiol 3-Dansyl Chloride can be further enhanced by coupling it with advanced analytical separation techniques.

A significant challenge in steroid analysis is the differentiation of isomers, which often have identical masses and similar physicochemical properties, making them difficult to separate by conventional chromatography and mass spectrometry alone. rawdatalibrary.netresearchgate.net Ion mobility spectrometry (IMS) offers an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. researchgate.net

Trapped ion mobility spectrometry (TIMS) coupled with time-of-flight (TOF) mass spectrometry has emerged as a powerful technique for the rapid characterization of estrogen isomers. rawdatalibrary.net Studies have demonstrated the ability of IMS-MS to separate estradiol glucuronide isomers and estradiol epimers. rawdatalibrary.netnih.gov While direct studies on the ion mobility separation of dansylated ethynyl estradiol isomers are not prevalent, the principles can be extended. Derivatization has the potential to magnify the structural differences between isomers, which could lead to enhanced separation in the ion mobility cell. researchgate.net The addition of the bulky dansyl group to the ethynyl estradiol molecule would alter its collision cross-section (CCS), a parameter measured by IMS that is related to the ion's shape and size. This change in CCS could potentially improve the resolution between closely related isomers.

Challenges and Limitations in Application as a Research Probe

Despite its advantages, the use of this compound as a research probe is not without its challenges and limitations. The derivatization step, while beneficial for sensitivity, adds a layer of complexity to the sample preparation workflow. researchgate.net This can increase the potential for variability and may not be ideal for high-throughput clinical applications where robustness and speed are paramount.

Furthermore, as previously mentioned, the fragmentation of the dansyl derivative can be dominated by the dansyl moiety itself. eneuro.org This can make it difficult to obtain structural information from the steroid core through MS/MS analysis, which can be a limitation when trying to identify unknown metabolites or distinguish between isomers with subtle structural differences.

Another consideration is the potential for matrix effects in complex biological samples. While the high sensitivity achieved with dansylation can help to overcome some matrix suppression, the presence of other compounds that react with dansyl chloride can lead to competition for the reagent and potential ion suppression in the mass spectrometer. researchgate.net Careful optimization of the derivatization reaction and chromatographic separation is therefore crucial to mitigate these effects and ensure accurate quantification.

Future Directions in Research and Methodological Development

Development of Novel Derivatization Strategies for Enhanced Analytical Performance

The core utility of Ethynyl (B1212043) Estradiol (B170435) 3-Dansyl Chloride stems from its creation via a derivatization reaction. Future progress in its application hinges on refining and reimagining this process. The goal of any derivatization strategy is to produce a high yield of the desired product under mild conditions, minimizing side products and potential degradation of the target molecule. nih.gov For fluorescent probes, this extends to optimizing the photophysical properties of the final conjugate.

Future strategies will likely focus on several key areas:

Improving Reaction Efficiency and Specificity: Research will aim to develop catalysts or modify reaction conditions (e.g., temperature, pH, solvent) to accelerate the derivatization of ethynyl estradiol with dansyl chloride, ensuring a more complete and rapid reaction. nih.gov This is crucial for reducing sample preparation time, especially in high-throughput contexts.

Multi-functional Probes: A significant leap forward would be the development of derivatization strategies that incorporate additional functionalities onto the ethynyl estradiol scaffold. This could include adding photo-cross-linking groups for covalently capturing binding partners or incorporating isotopically labeled tags for advanced mass spectrometry applications.

Optimization for Advanced Analytical Platforms: As analytical techniques evolve, so too must the probes. Future derivatization methods will be tailored to enhance detection by next-generation platforms like ultra-high-performance liquid chromatography (UHPLC) and ion mobility-mass spectrometry (IM-MS). chromatographyonline.comnih.gov For instance, modifications that improve ionization efficiency in the gas phase could dramatically increase sensitivity in MS-based methods. chromatographyonline.com

Table 1: Potential Derivatization Strategies and Their Analytical Advantages

| Strategy | Objective | Key Advantages | Target Analytical Technique |

|---|---|---|---|

| Microwave-Assisted Synthesis | Accelerate reaction time and improve yield. | Reduced sample preparation time; higher probe purity. | HPLC-FLD, LC-MS |

| Bifunctional Linkers | Introduce a second reactive group (e.g., for protein cross-linking). | Enables covalent capture of receptor-ligand complexes for proteomics. | SDS-PAGE, Western Blot, Mass Spectrometry |

| Isotopically Labeled Dansyl Groups | Create probes for use as internal standards in quantitative studies. | Improved accuracy and precision in mass spectrometry-based quantification. | LC-MS/MS, HRMS |

| Derivatization with Alternative Fluorophores | Develop probes with different spectral properties (e.g., longer wavelengths). | Reduced background fluorescence from biological samples; potential for multiplexing. researchgate.netnih.gov | Fluorescence Microscopy, Flow Cytometry |

Expanding the Scope of Biochemical and Molecular Interaction Studies with Ethynyl Estradiol 3-Dansyl Chloride

This compound is well-suited for probing ligand-receptor interactions. Future research will leverage this probe to dissect the nuanced complexities of estrogen receptor signaling pathways, which are now understood to involve more than simple nuclear transcription. koreascience.kr

The expansion of biochemical studies will likely proceed along these lines:

Investigating Non-Genomic ER Signaling: A growing body of evidence points to ERs, including the G-protein-coupled estrogen receptor (GPER), mediating rapid signaling events at the cell membrane or within the cytoplasm. koreascience.krbmbreports.org this compound can be used in live-cell imaging to visualize the binding of estrogens to these extranuclear receptor populations, helping to unravel these complex, non-genomic pathways. bmbreports.org

Real-Time Monitoring of Receptor Dynamics: Advanced fluorescence techniques such as Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful tools for studying protein-protein interactions in living cells. bmbreports.orgnih.gov By using this compound as a FRET donor or acceptor in conjunction with fluorescently-tagged ERs or co-regulator proteins, researchers can monitor ligand-induced receptor dimerization, conformational changes, and the recruitment of co-activators or co-repressors in real time. bmbreports.orgbmbreports.org

Comparative Binding Studies: The existence of multiple ER subtypes (ERα, ERβ, and GPER) with different tissue distributions and physiological roles presents a challenge and an opportunity. bmbreports.org Future studies will use this compound in competitive binding assays against a panel of subtype-selective ligands to precisely characterize its binding profile and to explore the structural basis for subtype selectivity.

Table 2: Advanced Biochemical Applications for this compound

| Application | Technique | Scientific Question Addressed |

|---|---|---|

| Receptor Subtype Specificity | Competitive Binding Assays | What is the relative binding affinity of the probe for ERα, ERβ, and GPER? |

| Receptor Dimerization | FRET Imaging | Does ligand binding induce homo- or heterodimerization of ERs in living cells? nih.gov |

| Co-regulator Recruitment | FRET/BRET Assays | How does ligand binding influence the interaction between ER and key co-activator or co-repressor proteins? bmbreports.org |

| Mapping Extranuclear ERs | Confocal Microscopy | Where are non-nuclear estrogen binding sites located within the cell? nih.gov |

Advances in High-Throughput Screening Methodologies using Fluorescent Estrogen Probes

The identification of new molecules that can modulate ER activity is a cornerstone of drug discovery. nih.gov High-throughput screening (HTS) allows for the rapid testing of vast chemical libraries for such activity. nih.gov Fluorescent probes like this compound are ideal for developing robust HTS assays.

Future advancements in HTS using this probe will focus on:

Fluorescence Polarization (FP) Assays: This technique is particularly well-suited for HTS. nih.gov In an FP-based assay, the small, rapidly tumbling this compound probe has a low polarization value. When it binds to the much larger ER protein, its rotation slows, and the polarization value increases. Test compounds that compete for the binding site will displace the probe, causing a drop in polarization. The development and validation of a sensitive and robust FP assay using this probe would enable the screening of tens of thousands of compounds to identify novel ER ligands. nih.gov

High-Content Screening (HCS): Moving beyond simple binding, HCS platforms use automated microscopy to analyze multiple cellular parameters simultaneously. researchgate.net A future application involves using this compound to visualize ER localization within cells. An HCS campaign could screen for compounds that not only bind to ER but also alter its subcellular distribution—for example, by preventing its translocation to the nucleus—providing deeper mechanistic insight early in the discovery process. bmbreports.org

Theoretical and Computational Studies of Dansyl-Estrogen Interactions and Spectroscopic Properties

Computational chemistry provides a powerful lens for understanding molecular behavior at a level of detail that is often inaccessible through experimentation alone. nih.govnih.gov For this compound, theoretical studies can both explain observed properties and predict new ones, guiding future experimental work.

Key areas for future computational research include:

Predicting Spectroscopic Properties: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the electronic structure of this compound. nih.gov These calculations can predict its absorption and fluorescence emission spectra, explain how the local environment influences its fluorescence quantum yield and lifetime, and clarify the nature of the intramolecular charge transfer that gives the dansyl group its environmental sensitivity.

Modeling Probe-Receptor Interactions: Molecular docking and molecular dynamics (MD) simulations are invaluable tools for visualizing how a ligand fits into its receptor's binding pocket. nih.govresearchgate.net Future studies will employ these methods to model the precise orientation of this compound within the ligand-binding domain of ERα and ERβ. These models can reveal key hydrogen bonds and hydrophobic interactions, explain binding affinity, and provide a structural rationale for the effects of the probe on receptor conformation. nih.gov Combining these computational predictions with experimental data from IM-MS can provide highly accurate structural models of the probe-receptor complex in the gas phase. chromatographyonline.com

Table 3: Computational Methods and Their Application to Dansyl-Estrogen Research

| Computational Method | Primary Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and spectroscopic properties. nih.gov | Predicted absorption/emission spectra; understanding of solvatochromic shifts. |

| Molecular Docking | Predicting the binding pose of the probe within the ER ligand-binding pocket. nih.gov | Identification of key interacting amino acid residues; initial assessment of binding affinity. |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the probe-receptor complex over time. researchgate.net | Analysis of complex stability; characterization of conformational changes induced by probe binding. |

| Quantitative Structure-Activity Relationship (QSAR) | Relating structural features of a series of probes to their biological activity. nih.gov | Predictive models for designing new probes with enhanced affinity or selectivity. |

Q & A

Q. How should researchers design dose-response experiments to evaluate endocrine disruption by this compound?

- Methodological Answer : Use logarithmic dosing (e.g., 0.1–100 nM) in estrogen-responsive cell lines (e.g., MCF-7). Include positive controls (e.g., 17β-Estradiol) and normalize to solvent controls (e.g., DMSO ≤0.1%). Analyze data with nonlinear regression (e.g., GraphPad Prism) to calculate EC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.